molecular formula C28H35Cl2N3O3 B8081527 RTI-13951-33 hydrochloride

RTI-13951-33 hydrochloride

Cat. No. B8081527
M. Wt: 532.5 g/mol
InChI Key: YEUXFGDNARDKIP-DBJQVROASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RTI-13951-33 hydrochloride is a useful research compound. Its molecular formula is C28H35Cl2N3O3 and its molecular weight is 532.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality RTI-13951-33 hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about RTI-13951-33 hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Improvement of Metabolic Stability and Biological Evaluation :

    • RTI-13951-33 is the first in vivo active GPR88 agonist but had issues with poor metabolic stability and moderate brain permeability.
    • A new series of RTI-13951-33 analogues were developed to improve these pharmacokinetic properties.
    • RTI-122, a highly potent GPR88 agonist, emerged from these studies as a promising lead compound for drug discovery in GPR88 agonists, showing effectiveness in attenuating binge-like alcohol drinking behavior in mice (Rahman et al., 2023).
  • Discovery and Assessment in Alcohol Intake Reduction :

    • RTI-13951-33 was identified as a potent, selective, and brain-penetrant GPR88 agonist.
    • It displayed enhanced solubility and favorable pharmacokinetic properties.
    • Significantly, RTI-13951-33 reduced alcohol self-administration and intake in rats without affecting locomotion and sucrose self-administration (Jin et al., 2018).
  • Effects on Alcohol-Related Behaviors in Mice :

    • In studies with mice, RTI-13951-33 effectively reduced excessive voluntary alcohol drinking under various conditions.
    • It did not induce any place preference or aversion but reduced the expression of conditioned place preference to alcohol, indicating a reduction in alcohol-reward seeking behavior.
    • These results support the potential of RTI-13951-33 as a therapeutic target for alcohol use disorders (Ben Hamida et al., 2022).

properties

IUPAC Name

(1R,2R)-N-[(2R,3R)-2-amino-3-methoxybutyl]-N-[4-[4-(methoxymethyl)phenyl]phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N3O3.2ClH/c1-19(34-3)26(29)17-31(28(32)25-16-24(25)27-6-4-5-15-30-27)23-13-11-22(12-14-23)21-9-7-20(8-10-21)18-33-2;;/h4-15,19,24-26H,16-18,29H2,1-3H3;2*1H/t19-,24-,25-,26-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUXFGDNARDKIP-DBJQVROASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CN(C1=CC=C(C=C1)C2=CC=C(C=C2)COC)C(=O)C3CC3C4=CC=CC=N4)N)OC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](CN(C1=CC=C(C=C1)C2=CC=C(C=C2)COC)C(=O)[C@@H]3C[C@H]3C4=CC=CC=N4)N)OC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

RTI-13951-33 hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.